REACTION_CXSMILES
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[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH3:11])(=[O:9])C=C.[CH3:12][CH2:13]CCCC>>[CH3:11][O:10][C:6]([CH:2]1[CH2:1][CH:5]2[CH2:4][CH:3]1[CH:12]=[CH:13]2)=[O:9]
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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C1=CC=CC1
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(C=C)(=O)OC
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CCCCCC
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 1-liter four-necked flask equipped with a Dimorth
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Type
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TEMPERATURE
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Details
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reflux condenser
|
Type
|
TEMPERATURE
|
Details
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while cooled on an ice bath
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Type
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STIRRING
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Details
|
stirred for a further 30 minutes
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Duration
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30 min
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C1C2C=CC(C1)C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |